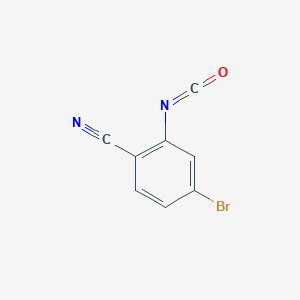

4-Bromo-2-isocyanatobenzonitrile

Description

4-Bromo-2-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3BrN2O It is a derivative of benzonitrile, featuring both bromine and isocyanate functional groups

Properties

Molecular Formula |

C8H3BrN2O |

|---|---|

Molecular Weight |

223.03 g/mol |

IUPAC Name |

4-bromo-2-isocyanatobenzonitrile |

InChI |

InChI=1S/C8H3BrN2O/c9-7-2-1-6(4-10)8(3-7)11-5-12/h1-3H |

InChI Key |

QSCJUOJHQRZWOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)N=C=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isocyanatobenzonitrile typically involves the bromination of 2-isocyanatobenzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isocyanatobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.

Addition Reactions: Alcohols or amines are used in the presence of a catalyst or under heating to facilitate the reaction.

Major Products Formed:

Substitution Reactions: Products include azido or thiocyanato derivatives.

Addition Reactions: Products include urethanes or ureas, depending on the reactants used.

Scientific Research Applications

4-Bromo-2-isocyanatobenzonitrile finds applications in various fields of scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isocyanatobenzonitrile is primarily based on its functional groups:

Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, which is useful in cross-linking reactions and polymer formation.

Bromine Atom:

Comparison with Similar Compounds

4-Cyanophenyl isocyanate: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromo-2-isocyanatobenzonitrile: Similar but with the bromine atom at a different position, affecting its reactivity and applications.

Uniqueness: 4-Bromo-2-isocyanatobenzonitrile is unique due to the presence of both bromine and isocyanate groups, which provide a combination of reactivity that is not found in many other compounds. This dual functionality makes it a versatile reagent in organic synthesis and material science.

Biological Activity

4-Bromo-2-isocyanatobenzonitrile (C8H3BrN2O) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activity, synthesis, and potential applications based on available research findings.

This compound is characterized by its molecular structure, which includes a bromine atom, an isocyanate group, and a nitrile group. Its properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C8H3BrN2O |

| Molecular Weight | 220.02 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-nitrobenzonitrile with appropriate reagents to introduce the isocyanate functional group. While specific methods may vary, the general approach includes:

- Starting Material : 4-bromo-2-nitrobenzonitrile.

- Reagents : Isocyanate precursors such as phosgene or carbamates.

- Conditions : Controlled temperature and pressure to facilitate the reaction.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacologically active compound.

Antimicrobial Activity

Research indicates that derivatives of isocyanate compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and show efficacy against certain fungi. The specific mechanisms may involve disruption of microbial cell walls or interference with metabolic pathways.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have been conducted using various cancer cell lines. The findings suggest that this compound may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

Isocyanates are known to interact with biological macromolecules, including enzymes. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.

- Method : MTT assay was performed on MCF-7 cell lines.

- Findings : The compound exhibited a dose-dependent decrease in cell viability, indicating significant anticancer potential.

-

Case Study on Antimicrobial Effects :

- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Findings : The compound showed notable inhibition zones compared to controls, suggesting effective antimicrobial properties.

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Isocyanates are generally considered hazardous due to their potential to cause respiratory issues and skin sensitization. Toxicological evaluations must be conducted to understand the risk factors associated with exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.